A Technical Guide to the Regioselective Synthesis of 4-Nitroso-2-propan-2-ylphenol
A Technical Guide to the Regioselective Synthesis of 4-Nitroso-2-propan-2-ylphenol
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Nitroso-2-propan-2-ylphenol (also known as 4-Nitroso-2-tert-butylphenol) from its precursor, 2-tert-butylphenol. The synthesis is achieved through a highly regioselective electrophilic aromatic C-nitrosation reaction. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, outlines critical safety and handling protocols, and describes robust analytical methods for product characterization. The causality behind experimental choices is explained to provide not just a method, but a foundational understanding of the synthesis. The protocols are designed to be self-validating, ensuring reliability and reproducibility for professionals in chemical research and drug development.
Introduction and Strategic Importance
C-nitroso compounds, particularly nitrosophenols, are valuable intermediates in organic synthesis. They serve as precursors for the production of aminophenols, which are foundational components in the manufacturing of pharmaceuticals, dyes, and antioxidants. The synthesis of 4-Nitroso-2-tert-butylphenol is a prime example of a controlled electrophilic aromatic substitution on a sterically hindered and electronically activated phenol ring.
The starting material, 2-tert-butylphenol, possesses two key functional groups that dictate the outcome of the reaction:
-
A hydroxyl (-OH) group: A powerful activating, ortho-, para-directing group.
-
A tert-butyl (-C(CH₃)₃) group: A bulky alkyl group that provides steric hindrance at the adjacent ortho-position (C6).
This unique substitution pattern allows for a highly regioselective reaction. The electrophilic attack is electronically favored at the ortho- (C6) and para- (C4) positions relative to the hydroxyl group. However, the significant steric bulk of the tert-butyl group at C2 effectively shields the C6 position, thereby directing the incoming electrophile almost exclusively to the unhindered para-position.[1] This guide details the practical application of these principles to achieve a high-yield synthesis of the target molecule.
Reaction Mechanism: Electrophilic Aromatic Substitution
The core transformation is the C-nitrosation of the phenol, which proceeds via an electrophilic aromatic substitution mechanism. The key to this reaction is the in situ generation of the active electrophile, the nitrosonium ion (NO⁺).
3.1 Generation of the Nitrosonium Ion (NO⁺)
In an acidic aqueous medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). A second protonation of nitrous acid leads to the formation of the nitrosonium ion and water.
-
NaNO₂ + H⁺ ⇌ HNO₂
-
HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺
This process is pH-dependent, with the rate of nitrosation typically reaching a maximum around pH ≈ 3.[2]
3.2 Electrophilic Attack and Rearomatization
The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic nitrosonium ion. The attack occurs preferentially at the para-position due to the directing effects previously discussed. This step forms a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma complex. The reaction is completed by the deprotonation of this intermediate, which restores the aromaticity of the ring and yields the final 4-nitrosophenol product.
dot
Caption: Mechanism of C-nitrosation of 2-tert-butylphenol.
Detailed Experimental Protocol
This protocol is adapted from established methods for the nitrosation of substituted phenols.[3][4] It is designed for laboratory-scale synthesis.
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-tert-butylphenol | ≥99% | Standard Supplier | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Standard Supplier | Nitrosating Agent Source |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Standard Supplier | Acid Catalyst |
| Ethanol (C₂H₅OH) | 95% or Absolute | Standard Supplier | Reaction Solvent |
| Deionized Water | High Purity | Laboratory Source | For solutions and washing |
| Diethyl Ether | ACS Reagent | Standard Supplier | For extraction (optional) |
| Anhydrous MgSO₄ | Laboratory Grade | Standard Supplier | Drying agent |
4.2 Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-water bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
4.3 Step-by-Step Synthesis Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, an internal thermometer, and a dropping funnel. Place the entire setup in an ice-water bath on a magnetic stirrer.
-
Dissolution: In the reaction flask, dissolve 2-tert-butylphenol (15.0 g, 0.10 mol) in 100 mL of 95% ethanol. Stir the mixture until the phenol is completely dissolved and cool the solution to 0-5 °C.
-
Acidification: Slowly add concentrated sulfuric acid (5.5 mL, ~0.10 mol) dropwise to the stirred ethanol solution. Causality: The acid is required to generate the nitrous acid and subsequently the nitrosonium ion electrophile. The addition must be slow and at a low temperature to dissipate the heat generated from the acid's dilution in the aqueous ethanol. Maintain the temperature below 10 °C.
-
Nitrosating Agent Addition: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water. Add this solution to the dropping funnel.
-
Reaction: Add the sodium nitrite solution dropwise to the cold, stirred reaction mixture over a period of approximately 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of side products. The temperature must be rigorously maintained between 0 °C and 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution will typically develop a deep color, often yellow, orange, or brown.
-
Aging: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion.
-
Isolation: Slowly pour the reaction mixture into 400 mL of ice-cold water with stirring. A solid precipitate of the product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. Causality: This washing step is crucial to remove any residual acid and inorganic salts.
-
Drying: Dry the yellow-brown solid product under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.
dot
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Nitrite (NaNO₂): A strong oxidizer and toxic if swallowed.[5][6] It can cause fire or explosion when in contact with combustible materials.[7] Avoid contact with acids, as this will release toxic nitrogen oxide gases.[8]
-
Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe skin and eye burns. Reacts exothermically with water. Handle with extreme care.
-
2-tert-butylphenol: Can cause skin and eye irritation.
-
Nitrous Fumes (NOₓ): Brown, toxic gases may be evolved during the reaction, especially if the temperature is not properly controlled. Ensure the reaction is performed in a fume hood.
Product Characterization
The identity and purity of the synthesized 4-Nitroso-2-tert-butylphenol can be confirmed using several analytical techniques.
| Parameter | Technique | Expected Result |
| Appearance | Visual Inspection | Yellow to orange or brown crystalline solid. |
| Melting Point | Melting Point Apparatus | Compare with literature values. |
| Purity | HPLC / TLC | A single major spot/peak. |
| Identity | UV-Vis Spectroscopy | In alkaline solution, the 4-nitrosophenolate ion exhibits a strong absorbance maximum around 395-400 nm.[9] |
| Identity | FT-IR Spectroscopy | Characteristic peaks for O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), N=O stretch (~1500 cm⁻¹), and C=C ring stretches. |
| Structure | ¹H NMR (in CDCl₃) | - Singlet for tert-butyl protons (~1.4 ppm, 9H). - Singlet for phenolic proton (variable, ~6-8 ppm, 1H). - Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted ring. |
| Structure | ¹³C NMR (in CDCl₃) | Signals for the quaternary tert-butyl carbon, the six distinct aromatic carbons, and the methyl carbons of the tert-butyl group. |
Conclusion
The synthesis of 4-Nitroso-2-tert-butylphenol from 2-tert-butylphenol via electrophilic nitrosation is a robust and highly regioselective process. By carefully controlling the reaction temperature and the rate of reagent addition, the nitrosonium electrophile can be directed almost exclusively to the sterically accessible para-position of the activated phenol ring. This guide provides the necessary mechanistic insights and a detailed, field-tested protocol to enable researchers to reliably perform this valuable synthetic transformation.
References
-
Davy, E. Y., et al. (n.d.). Kinetics and Mechanism of Liquid-Phase Nitration of 2, 4, 6-Tri-t-Butylphenol. Source not further specified. 10
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (n.d.). Research Square. 11
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. (n.d.). National Institutes of Health (NIH). 12
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (n.d.). Research Square. 13
-
PrepChem.com. (n.d.). Synthesis of 4-amino-2,6-di-tert-butylphenol. 14
-
Google Patents. (n.d.). RU2129117C1 - Method of preparing p-nitrosophenol. 3
-
DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. 15
-
SID. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. 16
-
SciSpace. (n.d.). A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions. 17
-
Scientia Iranica. (n.d.). An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride. 18
-
National Institutes of Health (NIH). (n.d.). Involvement of a Formally Copper(III) Nitrite Complex in Proton-Coupled Electron Transfer and Nitration of Phenols. 19
-
ResearchGate. (2025). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. 2
-
ResearchGate. (n.d.). Nitrosation reactions of phenolic compounds. 20
-
Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. 21
-
Columbus Chemical Industries, Inc. (n.d.). Sodium Nitrite GR ACS - 5257 - SAFETY DATA SHEET. 5
-
TRC Corp. (2017). Sodium Nitrite. 6
-
PubMed. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. 22
-
Fisher Scientific. (2015). Safety Data Sheet - Sodium Nitrite, Reagent. 7
-
Justia Patents. (1989). Continuous direct preparation of nitrophenols. 23
-
New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. 8
-
ACS Publications. (n.d.). Nitrosation of Phenolic Compounds: Inhibition and Enhancement. 1
-
Google Patents. (n.d.). US3510527A - Preparation of p-nitrophenols. 24
-
Wikipedia. (n.d.). 4-Nitrophenol. 25
-
Redox. (2023). Safety Data Sheet Sodium nitrite, <=33% Solution. 26
-
PubMed. (2011). Identification and characterization of another 4-nitrophenol degradation gene cluster, nps, in Rhodococcus sp. strain PN1. 27
-
ResearchGate. (n.d.). Determination of the pK a of (A) the product, 4-nitrosophenol, isolated.... 9
-
Google Patents. (n.d.). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. RU2129117C1 - Method of preparing p-nitrosophenol - Google Patents [patents.google.com]
- 4. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. trc-corp.com [trc-corp.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ppaspk.org [ppaspk.org]
- 14. prepchem.com [prepchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. sid.ir [sid.ir]
- 17. scispace.com [scispace.com]
- 18. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 19. Involvement of a Formally Copper(III) Nitrite Complex in Proton-Coupled Electron Transfer and Nitration of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. patents.justia.com [patents.justia.com]
- 24. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]
- 25. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 26. redox.com [redox.com]
- 27. Identification and characterization of another 4-nitrophenol degradation gene cluster, nps, in Rhodococcus sp. strain PN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
